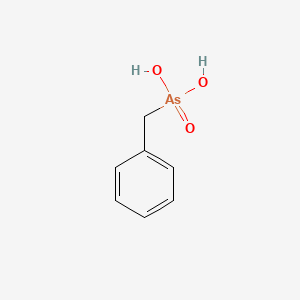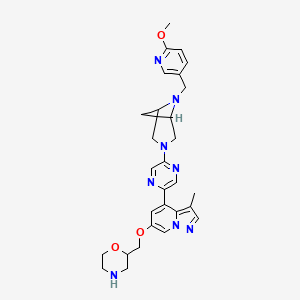
Ret-IN-1;loxo292; loxo 292; arry-192; arry192; arry 192
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of selpercatinib involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of selpercatinib follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions: Selpercatinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic activation and deactivation in the body .
Common Reagents and Conditions: Common reagents used in the reactions involving selpercatinib include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and solvent systems to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of selpercatinib include its metabolites, which are primarily formed through oxidation and reduction pathways. These metabolites are then excreted from the body, contributing to the compound’s pharmacokinetic profile .
科学的研究の応用
Selpercatinib has a wide range of scientific research applications, particularly in the fields of oncology and molecular biology. It is used extensively in preclinical and clinical studies to investigate its efficacy in treating RET-driven cancers. Additionally, it serves as a valuable tool in studying the molecular mechanisms of RET signaling and its role in cancer progression .
In the field of chemistry, selpercatinib is used as a reference compound for developing new RET inhibitors. Its unique structure and high selectivity make it an ideal candidate for structure-activity relationship studies and drug design .
作用機序
Selpercatinib exerts its effects by binding to the ATP-binding site of the RET tyrosine kinase, thereby inhibiting its activity. This prevents the downstream signaling pathways that promote cell proliferation and survival. The molecular targets of selpercatinib include various RET fusion proteins and mutant forms that are commonly found in cancer cells .
類似化合物との比較
Similar Compounds: Similar compounds to selpercatinib include pralsetinib (BLU-667), vandetanib, and cabozantinib. These compounds also target the RET tyrosine kinase but differ in their selectivity and potency .
Uniqueness of Selpercatinib: Selpercatinib stands out due to its high selectivity for RET over other kinases, which reduces off-target effects and enhances its therapeutic efficacy. Additionally, it has shown significant activity against various RET alterations, including gatekeeper mutations that confer resistance to other inhibitors .
特性
分子式 |
C29H34N8O3 |
|---|---|
分子量 |
542.6 g/mol |
IUPAC名 |
2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine |
InChI |
InChI=1S/C29H34N8O3/c1-19-9-34-37-17-23(40-18-24-11-30-5-6-39-24)8-25(29(19)37)26-12-32-27(13-31-26)35-15-21-7-22(16-35)36(21)14-20-3-4-28(38-2)33-10-20/h3-4,8-10,12-13,17,21-22,24,30H,5-7,11,14-16,18H2,1-2H3 |
InChIキー |
MFOVQWYFURMVKU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=CN2N=C1)OCC3CNCCO3)C4=CN=C(C=N4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
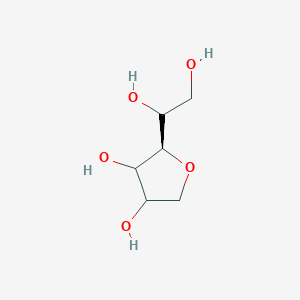
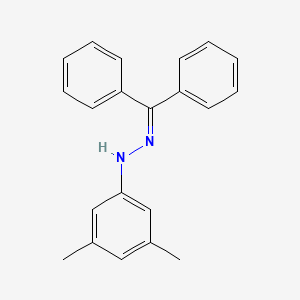
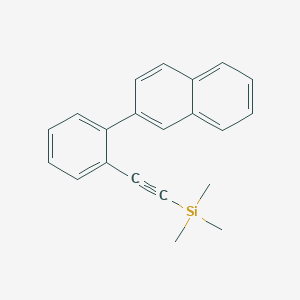
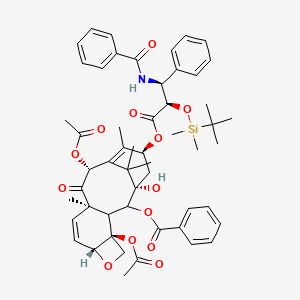
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B14116571.png)
![2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)

![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14116614.png)
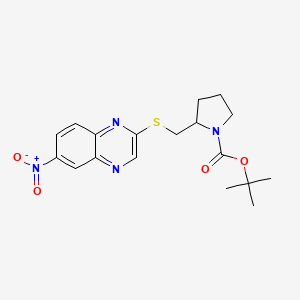
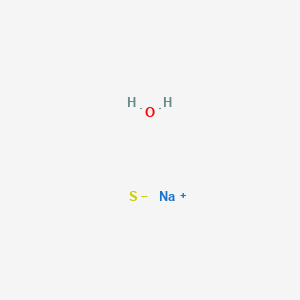
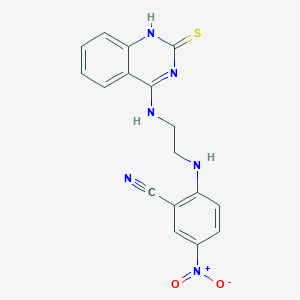
![1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14116634.png)
